molecular formula C16H10ClF2NO3S B15154806 3-[(4-chlorophenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one

3-[(4-chlorophenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one

Cat. No.: B15154806
M. Wt: 369.8 g/mol
InChI Key: GBBYMJOAECCOBD-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-6,7-difluoro-1-methylquinolin-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with chlorobenzenesulfonyl and difluoro groups. Its chemical properties make it a valuable candidate for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6,7-difluoro-1-methylquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable quinoline derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 3-(4-chlorobenzenesulfonyl)-6,7-difluoro-1-methylquinolin-4-one can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6,7-difluoro-1-methylquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The presence of reactive functional groups allows for substitution reactions, where different substituents can be introduced into the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation and sulfonation reactions are typically carried out using reagents like chlorine gas and sulfur trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield quinoline N-oxide derivatives, while reduction reactions produce reduced quinoline compounds.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6,7-difluoro-1-methylquinolin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6,7-difluoro-1-methylquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzenesulfonyl chloride
  • 6,7-difluoroquinoline
  • 1-methylquinolin-4-one

Uniqueness

3-(4-chlorobenzenesulfonyl)-6,7-difluoro-1-methylquinolin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C16H10ClF2NO3S

Molecular Weight

369.8 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6,7-difluoro-1-methylquinolin-4-one

InChI

InChI=1S/C16H10ClF2NO3S/c1-20-8-15(24(22,23)10-4-2-9(17)3-5-10)16(21)11-6-12(18)13(19)7-14(11)20/h2-8H,1H3

InChI Key

GBBYMJOAECCOBD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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